molecular formula C26H21ClN2O4 B14013565 Fmoc-D-trp(4-CL)-OH

Fmoc-D-trp(4-CL)-OH

Cat. No.: B14013565
M. Wt: 460.9 g/mol
InChI Key: XRXGWEBMYWNTCH-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-tryptophan(4-chloro)-OH: is a derivative of the amino acid tryptophan, where the fluoromethoxycarbonyl (Fmoc) group is used for protection during peptide synthesis. The compound is specifically the D-isomer of tryptophan with a chlorine atom substituted at the 4-position of the indole ring. This compound is commonly used in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of D-tryptophan using the fluoromethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Chlorination: The indole ring of the protected D-tryptophan is then chlorinated at the 4-position using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production of Fmoc-D-tryptophan(4-chloro)-OH follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale protection of D-tryptophan using fluoromethoxycarbonyl chloride.
  • Chlorination of the protected D-tryptophan using industrial-grade chlorinating agents.
  • Purification of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the Fmoc protection, leading to the removal of the protecting group.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Deprotected D-tryptophan derivatives.

    Substitution: Substituted derivatives at the 4-position of the indole ring.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in the development of novel compounds.

Biology:

  • Studied for its role in protein-protein interactions.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Investigated for its potential therapeutic applications.
  • Used in the design of peptide-based drugs.

Industry:

  • Employed in the large-scale synthesis of peptides for research and pharmaceutical applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various enzymes and proteins during peptide synthesis.
  • The Fmoc group protects the amino group, preventing unwanted reactions during synthesis.
  • The chlorine substitution at the 4-position can influence the compound’s interaction with biological targets, potentially altering its activity and specificity.

Comparison with Similar Compounds

    Fmoc-D-tryptophan-OH: Lacks the chlorine substitution, making it less reactive in certain reactions.

    Fmoc-L-tryptophan(4-chloro)-OH: The L-isomer of the compound, which may have different biological activity and properties.

    Boc-D-tryptophan(4-chloro)-OH: Uses a different protecting group (tert-butoxycarbonyl) instead of Fmoc, which requires different conditions for removal.

Uniqueness:

  • The presence of the chlorine atom at the 4-position provides unique reactivity and potential biological activity.
  • The Fmoc protecting group offers stability and ease of removal, making it suitable for peptide synthesis.

Properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

(2R)-3-(4-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21ClN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1

InChI Key

XRXGWEBMYWNTCH-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.